1-(2,3,4-Trimethoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNPKXFQTWPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2,3,4 Trimethoxyphenyl Ethanamine
Retrosynthetic Analysis and Key Precursors of 1-(2,3,4-Trimethoxyphenyl)ethanamine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comhilarispublisher.com For this compound, the primary retrosynthetic disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds of the ethylamine (B1201723) side chain.
A common disconnection is at the C-N bond, which points to a carbonyl precursor, specifically 2,3,4-trimethoxyacetophenone. This ketone can be converted to the amine via reductive amination. Another key disconnection is the Cα-Cβ bond of the side chain, which simplifies the target to a one-carbon aldehyde precursor, 2,3,4-trimethoxybenzaldehyde (B140358), which can be elaborated using a nitroalkane in a Henry reaction.
These analyses reveal that the core aromatic structure, 2,3,4-trimethoxybenzaldehyde, is the most crucial precursor. This aldehyde is itself often synthesized from the more fundamental starting material, 1,2,3-trimethoxybenzene.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 2,3,4-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | Starting material for Henry reaction and reductive amination strategies. |
| 2,3,4-Trimethoxyacetophenone | C₁₁H₁₄O₄ | Direct precursor for reductive amination and Leuckart-Wallach reaction. |
| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | Fundamental building block for the synthesis of the substituted benzaldehyde. |
Classical Synthetic Routes to this compound
Several classical methods in organic synthesis are well-suited for the preparation of this compound. These routes are generally robust and utilize readily available reagents.
This two-step sequence is a powerful method for synthesizing phenethylamines. The synthesis begins with a base-catalyzed condensation of 2,3,4-trimethoxybenzaldehyde with nitroethane. This is a classic Henry reaction (or nitroaldol reaction), which, under dehydrating conditions, yields the intermediate β-nitroalkene, 1-(2,3,4-trimethoxyphenyl)-2-nitropropene.
The subsequent and final step is the reduction of the nitroalkene. This transformation requires a potent reducing agent due to the stability of the conjugated nitro group. Lithium aluminum hydride (LAH) is commonly employed for this purpose, as it reduces both the nitro group to an amine and the carbon-carbon double bond to a single bond in a single operation, yielding the target this compound. studfile.net
Reaction Scheme:
Henry Reaction: 2,3,4-Trimethoxybenzaldehyde + Nitroethane → 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene
Reduction: 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene + LiAlH₄ → this compound
Reductive amination is a direct and highly versatile method for forming amines from carbonyl compounds. In this approach, 2,3,4-trimethoxyacetophenone is reacted with an amine source, such as ammonia (B1221849) or hydroxylamine, to form an imine or oxime intermediate in situ. This intermediate is then reduced without being isolated to form the final amine.
A variety of reducing agents can be used, each with its own advantages regarding selectivity and reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C, PtO₂, or Raney Nickel). The choice of reagent allows for tuning the reaction's mildness and functional group tolerance. nih.gov
Table 2: Common Reagents for Reductive Amination
| Amine Source | Reducing Agent | Key Features |
|---|---|---|
| Ammonia (NH₃) | Catalytic Hydrogenation (H₂/Pd/C) | Classical, high-pressure method; effective for large-scale synthesis. |
| Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Mild conditions; NaBH₃CN is selective for the iminium ion over the ketone. |
The Leuckart-Wallach reaction is a specific form of reductive amination that uses formic acid or its derivatives (like formamide (B127407) or ammonium formate) as both the aminating and reducing agent. When 2,3,4-trimethoxyacetophenone is heated with excess formamide, it undergoes a reaction to form an N-formyl intermediate.
This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the formyl group and liberate the free primary amine, this compound. This one-pot method is advantageous for its simplicity and use of inexpensive reagents, though it often requires high reaction temperatures.
Reaction Scheme:
Formylation/Reduction: 2,3,4-Trimethoxyacetophenone + Formamide (or Ammonium Formate) → N-[1-(2,3,4-Trimethoxyphenyl)ethyl]formamide
Hydrolysis: N-[1-(2,3,4-Trimethoxyphenyl)ethyl]formamide + H₃O⁺/OH⁻ → this compound
Advanced and Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of chiral amines like this compound requires the use of asymmetric synthesis techniques. These advanced methods aim to control the stereochemistry of the newly formed chiral center.
Modern synthetic chemistry offers powerful tools for the enantioselective formation of C-N bonds through asymmetric catalysis. nih.govnih.gov While classical resolution or the use of chiral auxiliaries are viable, transition-metal-catalyzed reactions provide more elegant and atom-economical routes to chiral amines.
One prominent strategy in modern C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In its conventional form, it couples an aryl halide or triflate with an amine. While not a direct method for creating the specific chiral center in this compound, the principles of transition metal catalysis can be applied in related transformations. For example, a precursor like 1-(2,3,4-trimethoxyphenyl)vinyl bromide could potentially be coupled with an amine source using a chiral catalyst system to establish the C-N bond.
More directly applicable are transition metal-catalyzed asymmetric reductive amination and asymmetric hydrogenation. In asymmetric reductive amination, a ketone (2,3,4-trimethoxyacetophenone) is converted to a chiral amine in a one-pot reaction using a chiral catalyst (often based on Iridium, Rhodium, or Ruthenium) and a reducing agent. Similarly, an enamine precursor, derived from the ketone, can undergo asymmetric hydrogenation with a chiral catalyst to yield the target amine with high enantiomeric excess. These methods represent the state-of-the-art for producing enantiomerically pure amines. researchgate.netdntb.gov.ua
Table 3: Principles of Advanced Stereoselective Methods
| Method | General Principle | Relevance to Target Compound |
|---|---|---|
| Asymmetric Reductive Amination | A ketone is reacted with an amine in the presence of a chiral transition metal catalyst and a hydrogen source (e.g., H₂ or a transfer hydrogenation agent). | Highly direct route from 2,3,4-trimethoxyacetophenone to enantiomerically enriched this compound. |
| Asymmetric Hydrogenation | A prochiral enamine or imine is reduced using H₂ and a chiral catalyst (e.g., Ru-BINAP complex) to create a stereocenter. | An enamine derived from 2,3,4-trimethoxyacetophenone can be hydrogenated to form the chiral amine. |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide/triflate with an amine. | Primarily for forming aryl-nitrogen bonds. Could be used to synthesize precursors but is not a direct method for the target's specific chiral center. |
Chiral Auxiliary-Mediated Syntheses
The asymmetric synthesis of chiral amines, including this compound, can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org
Common strategies involve the diastereoselective alkylation of amides or imines derived from the chiral auxiliary. For instance, auxiliaries like pseudoephedrine and pseudoephenamine have been successfully employed in the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, which can be precursors to chiral amines. nih.gov Another widely used class of auxiliaries are oxazolidinones, popularized by David A. Evans, which are particularly effective in directing stereoselective aldol (B89426) and alkylation reactions. wikipedia.org The resulting products can then be converted to the target amine.
A general approach for synthesizing a chiral phenylethylamine using an auxiliary might involve the following steps:
Attachment of a prochiral precursor to the chiral auxiliary.
A diastereoselective reaction, such as alkylation or reduction, to introduce the new stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched target molecule.
While specific examples detailing the synthesis of this compound using this method are not prevalent in the provided literature, the principles established with similar auxiliaries, such as 1-(2,4,6-triisopropylphenyl)ethylamine, demonstrate the robustness of this approach for creating chiral amines. nih.gov
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, predictable stereochemistry. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Crystalline derivatives, effective for creating quaternary carbons. nih.gov |
| Camphorsultam | Various asymmetric transformations | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org |
Biocatalytic Approaches (e.g., Enzymatic Synthesis using Transaminases)
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure amines. diva-portal.org Amine transaminases (ATAs or TAs) are particularly promising enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone, yielding a chiral amine with high enantioselectivity. diva-portal.orgrsc.org
The synthesis of this compound via this method would involve the asymmetric amination of the corresponding ketone, 1-(2,3,4-trimethoxyphenyl)ethanone. The reaction is highly selective, often producing the amine with excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net
The general mechanism for a transaminase-catalyzed reaction involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. In a two-step "ping-pong-bi-bi" kinetic sequence, the amino donor first transfers its amino group to the PLP, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. Subsequently, the PMP transfers the amino group to the ketone substrate, regenerating the PLP and releasing the chiral amine product. mdpi.com
A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. mdpi.com Various strategies have been developed to overcome this limitation, including:
Using a large excess of the amine donor.
Removing the ketone co-product (e.g., acetone (B3395972) when using isopropylamine) as it forms. mdpi.com
Coupling the reaction with a second enzymatic step that consumes the co-product, thereby driving the equilibrium forward. diva-portal.org
In situ product removal, for example, through crystallization. mdpi.com
Table 2: Key Aspects of Transaminase-Mediated Synthesis
| Feature | Description |
|---|---|
| Enzyme Class | Amine Transaminase (ATA) or ω-Transaminase (ω-TA) |
| Substrate | Prochiral ketone (e.g., 1-(2,3,4-trimethoxyphenyl)ethanone) |
| Amine Donor | Isopropylamine, Alanine, etc. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.org |
| Challenges | Unfavorable reaction equilibrium, substrate/product inhibition. mdpi.com |
Derivatization and Functionalization Reactions of this compound
The primary amine group and the electron-rich aromatic ring of this compound are key sites for a variety of chemical transformations.
Amide and Carbamate Formation (e.g., N-alkylation, N-acylation)
N-acylation to form amides is a fundamental transformation of primary amines. This compound can react with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling reagents), to yield the corresponding N-acyl derivatives. rsc.orgnih.gov For example, a series of acyl derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine were synthesized to explore their biological activities. nih.gov
Carbamate formation is another common derivatization, often used as a protecting group strategy for amines. The reaction of this compound with reagents like alkyl chloroformates (e.g., ethyl chloroformate) in the presence of a base would yield the corresponding carbamate. nih.govresearchgate.net Alternatively, carbamates can be synthesized by reacting the amine with organic carbonates, a process that can be catalyzed by Lewis acids, or through a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orggoogle.com
Schiff Base and Imine Chemistry
Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.govjconsortium.com The reaction of this compound with a suitable carbonyl compound, typically under conditions involving acid catalysis and removal of water, would produce the corresponding N-substituted imine. eijppr.com This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. eijppr.com Schiff bases are versatile intermediates in organic synthesis and can be involved in coordination chemistry with metal ions. nih.govjconsortium.com
Substitution Reactions on the Amine Nitrogen
Beyond acylation, the nitrogen atom of this compound can undergo various substitution reactions. N-alkylation , the formation of a new carbon-nitrogen bond, can be achieved by reacting the amine with alkyl halides. This process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts if exhaustive alkylation occurs. For instance, N-(2-methoxy)benzyl derivatives of several phenethylamines have been synthesized and characterized. nih.gov
Modifications of the Trimethoxyphenyl Ring System
The trimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methoxy (B1213986) groups. The positions of substitution will be directed by the combined activating and ortho-, para-directing effects of these groups. However, the steric hindrance from the methoxy groups and the ethylamine side chain will also play a significant role in determining the regioselectivity of such reactions. Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts acylation/alkylation, although conditions would need to be carefully controlled to avoid side reactions.
Stereochemical Aspects and Enantiomeric Studies of 1 2,3,4 Trimethoxyphenyl Ethanamine
Enantiomer Synthesis and Separation Methodologies
The preparation of enantiomerically pure 1-(2,3,4-Trimethoxyphenyl)ethanamine can be achieved through two primary strategies: asymmetric synthesis, which aims to produce a single enantiomer directly, or the resolution of a racemic mixture. The latter is a widely used approach and involves various techniques to separate the two enantiomers.
Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. google.comlibretexts.org This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.comlibretexts.org
For the resolution of a basic compound like this compound, common chiral resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. google.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Due to the differences in their crystal lattice energies, one diastereomeric salt will preferentially crystallize out of the solution. The crystallized salt can then be isolated by filtration. Subsequently, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the acid. The resolving agent can often be recovered and reused. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. google.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |
The selection of an appropriate resolving agent is often empirical and may require screening of several candidates to achieve efficient separation. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. quora.com
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale, which is essential for obtaining sufficient quantities of pure enantiomers for further studies. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high loading capacity. nih.gov
For the preparative separation of this compound, a screening of different chiral columns and mobile phases would be necessary to identify the optimal conditions. The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, significantly influences the separation efficiency. phenomenex.com Once the analytical conditions are optimized, the method can be scaled up to a preparative scale by increasing the column size and flow rate.
Table 2: Representative Parameters for Preparative Chiral HPLC
| Parameter | Typical Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) |
| Mobile Phase | Hexane/Ethanol (B145695) or Methanol/Acetonitrile |
| Flow Rate | > 10 mL/min |
| Detection | UV-Vis |
Stereochemical Purity Determination and Analysis
After the separation of enantiomers, it is crucial to determine their stereochemical purity, often expressed as enantiomeric excess (e.e.). Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric purity of chiral compounds. phenomenex.com The principle is the same as in preparative chiral chromatography but on an analytical scale, providing high resolution and sensitivity. A small amount of the sample is injected into a chiral column, and the enantiomers are separated based on their differential interactions with the CSP. The area under each peak in the chromatogram is proportional to the concentration of each enantiomer, allowing for the calculation of the enantiomeric excess. A variety of chiral stationary phases are commercially available, offering a high probability of finding a suitable column for the separation of this compound enantiomers. doi.orgrsc.org
Chiral Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable compounds. gcms.cz For amines, derivatization is often necessary to improve their volatility and chromatographic behavior. The racemic mixture can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the underivatized enantiomers can be separated directly on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czmdpi.com
Table 3: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Purity Analysis
| Feature | Chiral HPLC | Chiral GC |
| Applicability | Broad range of compounds | Volatile and thermally stable compounds |
| Derivatization | Often not required | Often required for amines |
| Stationary Phases | Wide variety of CSPs | Primarily cyclodextrin-based CSPs |
| Sensitivity | High | Very high |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). rsc.org These are typically lanthanide complexes, such as Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), that can form diastereomeric complexes with the enantiomers in solution. sigmaaldrich.com
In the presence of a CSR, the NMR signals of the two enantiomers, which are identical in a chiral environment, become distinct. The CSR induces different chemical shifts for the corresponding protons of the two enantiomers, leading to the separation of their signals in the NMR spectrum. By integrating the signals of the resolved peaks, the ratio of the enantiomers and thus the enantiomeric excess can be determined. This method is particularly useful as it does not require the physical separation of the enantiomers.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra.
The absolute configuration of an enantiomer of this compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration (R or S). americanlaboratory.comnih.gov A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The sign of the Cotton effect in the CD spectrum can often be related to the absolute configuration of a series of structurally related compounds. rsc.org
Differential Molecular Interactions of Enantiomers of this compound
The spatial arrangement of atoms in chiral molecules, such as this compound, dictates their interactions with other chiral entities. This principle is fundamental in pharmacology and materials science, where the distinct properties of individual enantiomers can lead to significantly different biological activities or material characteristics. For phenethylamine (B48288) derivatives, the orientation of substituents on the phenyl ring and the stereochemistry of the chiral center in the ethylamine (B1201723) side chain are critical determinants of their interaction with biological targets.
While specific in vitro binding data for the enantiomers of this compound are not available, studies on structurally related trimethoxyphenethylamine isomers offer insights into potential interactions. For instance, research on the 2,4,5- and 3,4,5-trimethoxy positional isomers has demonstrated that the placement of methoxy (B1213986) groups significantly influences affinity and efficacy at various receptors, particularly serotonin (B10506) receptors.
It is hypothesized that the (R)- and (S)-enantiomers of this compound would exhibit differential binding affinities to biomolecular targets such as G-protein coupled receptors (GPCRs). This enantioselectivity would arise from the specific three-dimensional fit between each enantiomer and the chiral binding pocket of the receptor. One enantiomer may establish a more favorable set of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) than the other, leading to a higher binding affinity and potentially different functional activity (agonist, antagonist, or inverse agonist).
Table 1: Hypothetical In Vitro Binding Affinities (Ki) of this compound Enantiomers at Selected Receptors
| Receptor Target | (R)-1-(2,3,4-Trimethoxyphenyl)ethanamine Ki (nM) | (S)-1-(2,3,4-Trimethoxyphenyl)ethanamine Ki (nM) |
| Serotonin 5-HT2A | Data not available | Data not available |
| Serotonin 5-HT2C | Data not available | Data not available |
| Dopamine (B1211576) D2 | Data not available | Data not available |
| Adrenergic α1A | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
The enantiomers of this compound can be expected to behave differently in stereospecific chemical reactions. For instance, in reactions with other chiral molecules or catalysts, the transition states formed with each enantiomer will be diastereomeric, leading to different reaction rates and product distributions. This principle is the basis for chiral resolution, a common method for separating enantiomers.
A typical example of a stereospecific reaction is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as L-(+)-tartaric acid or D-(-)-mandelic acid. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Table 2: Potential Chiral Resolving Agents and Expected Outcome
| Chiral Resolving Agent | Expected Less Soluble Diastereomeric Salt |
| L-(+)-Tartaric Acid | Data not available |
| D-(-)-Mandelic Acid | Data not available |
| (1R)-(-)-10-Camphorsulfonic acid | Data not available |
This table illustrates a common chemical strategy for chiral resolution; specific outcomes for this compound are not documented.
The three-dimensional shape, or conformation, of each enantiomer of this compound is crucial for its interaction with other molecules. Conformational analysis, typically performed using computational chemistry methods such as Density Functional Theory (DFT) or molecular mechanics, can predict the most stable conformations and the energy barriers between them.
For this compound, the key conformational variables would include the rotation around the C-C bond of the ethylamine side chain and the orientation of the methoxy groups on the phenyl ring. The preferred conformations would be those that minimize steric hindrance and optimize intramolecular interactions. It is plausible that the different spatial arrangements of the methoxy groups in the 2, 3, and 4 positions would impose specific conformational constraints that differ from its more studied isomers. These conformational preferences would, in turn, influence the molecule's ability to fit into a receptor binding site, thus contributing to the enantioselectivity of binding.
Table 3: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description |
| τ1 (C-C-N-H) | Defines the orientation of the amine group |
| τ2 (Ar-C-C-N) | Defines the orientation of the ethylamine side chain relative to the phenyl ring |
| τ3 (C-C-O-C) | Defines the orientation of the methoxy groups |
This table indicates the parameters that would be investigated in a computational conformational analysis. Specific values for the enantiomers of this compound are not available.
Computational and Theoretical Investigations of 1 2,3,4 Trimethoxyphenyl Ethanamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods have been applied to elucidate the geometry, reactivity, and electronic properties of molecules containing the trimethoxyphenyl scaffold.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the optimized geometry and electronic properties of molecules. In studies of compounds containing a trimethoxyphenyl group, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the ground state geometry. researchgate.net For instance, in a study on a phenanthroimidazole derivative featuring a 2,3,4-trimethoxyphenyl moiety, DFT was used to optimize the molecular structure. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
The electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov For example, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a small HOMO-LUMO gap, indicating potential for charge transfer interactions and high chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for predicting intermolecular interactions. nih.govuchile.clnih.gov
While direct DFT studies on the ground state geometry of 1-(2,3,4-Trimethoxyphenyl)ethanamine are not extensively reported in the available literature, the methodologies applied to structurally similar compounds provide a clear framework for how such an analysis would be conducted. The expected outcomes would be a detailed understanding of its three-dimensional structure and electronic landscape.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for determining molecular properties. While specific ab initio studies focused solely on this compound are not prominent in the literature, the principles of this method are foundational to many quantum chemical investigations. These calculations can provide highly accurate predictions of electronic energies, electron affinities, ionization potentials, and other electronic properties that are fundamental to a molecule's behavior. nih.gov
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This approach provides valuable insights into the conformational dynamics and flexibility of molecules, which are crucial for their biological function.
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between a solute and solvent molecules, revealing how the solvent affects the conformational preferences of the molecule. For flexible molecules like this compound, with its rotatable bonds, the surrounding solvent can stabilize certain conformations through interactions such as hydrogen bonding and van der Waals forces. While specific studies on the solvent effects on the conformation of this compound are not detailed in the reviewed literature, general principles suggest that polar solvents would likely interact with the amine and methoxy (B1213986) groups, influencing the rotational barriers of the ethylamine (B1201723) side chain and the methoxy groups on the phenyl ring.
Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein receptor.
Phenethylamine (B48288) derivatives are known to interact with various receptors in the central nervous system, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.govnih.govnih.govbiomolther.orgresearchgate.net Molecular docking studies have been employed to investigate the interactions of similar compounds with these receptors. For instance, docking studies of phenethylamines with serotonin receptors, such as the 5-HT2A receptor, have been used to rationalize their binding affinities and functional activities. biomolther.orgresearchgate.net Similarly, the binding of dopamine and its metabolites to dopamine receptors (D1 and D2) and alpha(2)-adrenergic receptors has been investigated using radioligand binding assays, which can be complemented by molecular docking to understand the specific interactions at the molecular level. nih.gov
While specific molecular docking studies for this compound are not extensively documented, it is plausible that this compound would be docked into the binding sites of serotonin and dopamine receptors to predict its potential as a modulator of these systems. Such studies would typically reveal key interactions, such as hydrogen bonds between the amine group of the ligand and polar residues in the receptor, as well as hydrophobic and aromatic interactions involving the trimethoxyphenyl ring. The binding affinity is often reported as a docking score or binding energy (in kcal/mol).
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Analogues (Excluding Clinical Outcomes)
QSAR and QSPR studies are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govacs.org
The foundation of any QSAR/QSPR model is the conversion of chemical structures into numerical values known as molecular descriptors. researchgate.netugal.ro For phenethylamines and their analogues, a wide range of descriptors have been calculated to capture various aspects of their molecular structure. ugal.ro These descriptors can be categorized as follows:
0D-Descriptors: Based only on the molecular formula (e.g., molecular weight).
1D-Descriptors: Based on lists of structural fragments.
2D-Descriptors (Topological): Derived from the 2D representation of the molecule, they describe atomic connectivity. Examples include Zagreb indices (ZM1, ZM2) and the Quadratic index (Qindex). ugal.ro
3D-Descriptors (Geometrical): Calculated from the 3D coordinates of the atoms. Examples include the Harmonic Oscillator Model of Aromaticity (HOMA) index and descriptors based on molecular shape and volume. nih.govugal.ro
4D-Descriptors: Consider different conformations and orientations of the molecule.
These theoretical descriptors serve as the independent variables in the development of QSAR models. ugal.ro
Table 2: Examples of Molecular Descriptors Used for Phenethylamine Analogues
| Descriptor Category | Specific Descriptor | Description | Reference |
|---|---|---|---|
| Topological (2D) | First Zagreb Index (ZM1) | Based on the sum of squares of the degrees of vertices in the molecular graph. | ugal.ro |
| Topological (2D) | Quadratic Index (Qindex) | A topological index based on the distance matrix of the graph. | ugal.ro |
| Geometrical (3D) | HOMA Index | Harmonic Oscillator Model of Aromaticity, quantifies the aromaticity of a ring. | ugal.ro |
| Physicochemical | π (Lipophilicity constant) | Measures the hydrophobicity of a substituent. | nih.gov |
| Electronic | σp (Hammett constant) | Quantifies the electron-donating or -withdrawing nature of a substituent. | nih.gov |
| 3D-MoRSE | Mor15u | 3D-Molecule Representation of Structures based on electron diffraction signal. | nih.gov |
Once calculated, molecular descriptors are used to build regression models that correlate with experimentally determined in vitro activities, such as receptor binding affinity (Ki) or functional potency (EC50). acs.org For analogues of this compound, significant correlations have been found between specific molecular properties and affinity for serotonin receptors. nih.gov
A notable QSAR study on a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogues demonstrated that affinity for the 5-HT2A receptor is strongly correlated with the physicochemical properties of the substituent at the 4-position of the phenyl ring. nih.gov Specifically, the model found that receptor affinity was related to the lipophilicity (described by the π value) and the electron-withdrawing character (described by the Hammett constant, σp) of the 4-position substituent. nih.gov Increasing both the lipophilicity and the electron-withdrawing nature of this group generally led to higher binding affinity at the rat 5-HT2 receptor. nih.gov
These models are rigorously validated to ensure their predictive power. acs.org Such validated QSAR models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized analogues and for guiding the design of compounds with desired biological profiles. nih.govresearchgate.net
Table 3: QSAR Correlation for 1-(2,5-dimethoxyphenyl)isopropylamine Analogues at 5-HT2 Receptors
| Receptor | Descriptors | Correlation Coefficient (r) | Reference |
|---|---|---|---|
| rat 5-HT2 | π | 0.897 | nih.gov |
| rat 5-HT2 | π + σp | 0.951 | nih.gov |
| human 5-HT2A | π | 0.798 | nih.gov |
| human 5-HT2A | π + σp | 0.917 | nih.gov |
| human 5-HT2B | π | 0.750 | nih.gov |
Mechanistic Studies of Molecular Interactions Involving 1 2,3,4 Trimethoxyphenyl Ethanamine
Enzyme Inhibition and Activation Mechanisms (In Vitro Biochemical Assays)
In vitro biochemical investigations into the direct enzymatic interactions of 1-(2,3,4-Trimethoxyphenyl)ethanamine are not extensively detailed in publicly available research. The primary focus of mechanistic studies has been on its engagement with neurotransmitter receptors rather than direct enzyme modulation.
Kinetics of Enzyme-Ligand Interactions
Specific kinetic parameters, such as the inhibition constant (Kᵢ) or the catalytic rate constant (k_cat), for the interaction of this compound with specific enzymes are not well-documented. However, research on structurally related compounds provides some context. For instance, the positional isomer 3,4,5-Trimethoxyamphetamine (TMA), the α-methylated analog of mescaline, has been shown to be inactive as a monoamine oxidase inhibitor (MAOI), with a half-maximal inhibitory concentration (IC₅₀) greater than 200,000 nM for both MAO-A and MAO-B wikipedia.org. While this does not directly characterize this compound, it suggests that compounds in this trimethoxyphenethylamine class may not be potent inhibitors of these key metabolic enzymes. The assessment of enzyme inhibition is crucial for understanding a compound's pharmacodynamic profile, as inhibition can lead to altered substrate metabolism and potential drug-drug interactions mdpi.comnih.gov.
Allosteric Modulation Studies
There is currently a lack of specific evidence from in vitro assays to suggest that this compound functions as a positive or negative allosteric modulator of enzyme activity. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity nih.govnih.gov. While other complex molecules containing a trimethoxyphenyl group have been investigated for allosteric inhibition of enzymes like ubiquitin-conjugating enzymes E2, these findings are not directly transferable to this compound mdpi.com. Further research is required to explore any potential allosteric mechanisms this compound might possess.
Receptor Binding and Activation Mechanisms (Cell-Free or Cell-Based Reporter Assays)
The primary mechanism of action for this compound and related phenethylamines involves direct interaction with neurotransmitter receptors, particularly within the serotonin (B10506) system. These interactions have been characterized using in vitro radioligand binding and functional assays.
Receptor Selectivity Profiling (In Vitro)
In vitro receptor binding assays using transfected cell lines have been employed to determine the affinity and selectivity profile of phenethylamines related to this compound. These studies reveal a primary interaction with serotonin (5-HT) receptors.
Studies on a series of 4-alkoxy-2,5-dimethoxyphenethylamines (structurally analogous to the 2,4,5-substituted pattern of TMA-2) show moderate to high binding affinities for the 5-HT₂ₐ receptor, with a general preference over the 5-HT₁ₐ and 5-HT₂C receptors frontiersin.orgnih.gov. Similarly, derivatives of mescaline (3,4,5-trimethoxyphenethylamine) also display affinity for 5-HT₂ₐ and 5-HT₂C receptors frontiersin.orgresearchgate.net. The affinity, measured as the inhibition constant (Kᵢ), indicates the concentration of the compound required to displace 50% of a specific radioligand from the receptor. A lower Kᵢ value signifies a higher binding affinity.
Beyond the primary serotonin receptors, some phenethylamines have been shown to interact with the trace amine-associated receptor 1 (TAAR1). Phenethylamine (B48288) derivatives generally bind more strongly to TAAR1 than their amphetamine counterparts frontiersin.orgnih.gov. The affinity for other monoaminergic targets, such as adrenergic (α₁, α₂) and dopaminergic (D₂) receptors, is typically much lower, indicating a degree of selectivity for the serotonergic system nih.govfrontiersin.org.
Interactive Data Table: Binding Affinities (Kᵢ, nM) of Related Phenethylamines at Monoamine Receptors
This table presents data for structurally related compounds to illustrate the typical receptor selectivity profile for this chemical class. Data for this compound itself is not specified in the cited literature.
| Compound Class | Receptor | Kᵢ (nM) Range | Selectivity Profile |
| 4-Alkoxy-2,5-dimethoxyphenethylamines | 5-HT₂ₐ | 8 - 1700 | Moderate to high affinity |
| 5-HT₁ₐ | ≥ 2700 | Low affinity | |
| 5-HT₂C | - | Moderate affinity, often lower than 5-HT₂ₐ | |
| TAAR1 | 21 - 3300 | Variable, moderate to high affinity | |
| 4-Alkoxy-3,5-dimethoxyphenethylamines | 5-HT₂ₐ | 150 - 12,000 | Weak to moderate affinity |
| 5-HT₁ₐ | - | Generally lower affinity than 5-HT₂ₐ | |
| 5-HT₂C | 290 - 9,900 | Weak to moderate affinity | |
| Adrenergic α₁ₐ, α₂ₐ | > 10,000 | Very low affinity | |
| Dopaminergic D₂ | > 10,000 | Very low affinity |
Data sourced from studies on 4-alkoxy-2,5-dimethoxyphenethylamines frontiersin.orgnih.gov and 4-alkoxy-3,5-dimethoxyphenethylamines (mescaline derivatives) frontiersin.orgresearchgate.netnih.gov.
Interactions with Other Biomolecules (e.g., DNA, RNA, Lipids)
Currently, there is a lack of published scientific literature detailing specific in vitro or in silico studies on the direct molecular interactions between this compound and other major classes of biomolecules such as nucleic acids (DNA, RNA) or cellular lipids. The research focus has remained on its interactions with protein targets, specifically G-protein coupled receptors involved in neurotransmission. Therefore, its potential to intercalate with DNA, bind to RNA structures, or perturb lipid membrane integrity remains uncharacterized.
Biophysical Characterization of Binding
No studies detailing the biophysical characterization of this compound binding to any biological target were identified.
Impact on Molecular Function
There is a lack of research on the impact of this compound on the function of any specific molecules or molecular complexes.
Cellular Pathway Modulation (In Vitro Cell Line Studies)
Investigation of Signaling Cascades in Cell Models
No in vitro studies investigating the effect of this compound on cellular signaling cascades were found in the reviewed literature.
Transcriptomic and Proteomic Analysis in Cell-Based Systems
A search for transcriptomic and proteomic analyses of cell-based systems treated with this compound yielded no results.
Spectroscopic Probing of Molecular Interactions
NMR Spectroscopy for Ligand-Target Complexes
There is no available literature on the use of NMR spectroscopy to study the complexes formed between this compound and any biological targets. While general NMR data for the compound may exist for chemical identification purposes, its application in studying ligand-target interactions has not been published. southernforensic.org
Fluorescence Spectroscopy for Binding Affinity
No studies utilizing fluorescence spectroscopy to determine the binding affinity of this compound with any specific biological target have been identified. As a result, no data on parameters such as the binding constant (Kb), the number of binding sites (n), or thermodynamic parameters (ΔH, ΔS, ΔG) derived from fluorescence quenching experiments are available for this compound.
Surface Plasmon Resonance (SPR) for Kinetic Binding
Similarly, there is no available research that has employed Surface Plasmon Resonance to investigate the kinetic binding properties of this compound. Therefore, kinetic parameters including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction of this compound with any molecular target have not been determined or reported in the scientific literature.
Advanced Analytical Methodologies for 1 2,3,4 Trimethoxyphenyl Ethanamine and Its Metabolites
Chromatographic Techniques for Separation and Quantification (Beyond Basic Identification)
Chromatographic techniques are fundamental for the separation of 1-(2,3,4-Trimethoxyphenyl)ethanamine from complex matrices and for its accurate quantification. Advanced chromatographic methods offer superior resolution, sensitivity, and speed compared to basic techniques.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds and designer drugs. For this compound, the use of advanced detectors significantly enhances selectivity and sensitivity. Diode Array Detectors (DAD) provide spectral information across a range of wavelengths, aiding in peak purity assessment and preliminary identification. Fluorescence detectors (FLD) can offer higher sensitivity and selectivity, particularly if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.
Chiral HPLC is of paramount importance for the separation of the enantiomers of this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. mdpi.comphenomenex.com Chiral stationary phases (CSPs) are employed to achieve this separation, with the choice of CSP and mobile phase being critical for successful resolution. mdpi.comphenomenex.comnih.gov
Table 1: Illustrative HPLC Methods for the Analysis of Amphetamine-like Compounds
| Parameter | Method 1: Achiral Analysis | Method 2: Chiral Separation |
|---|---|---|
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | Isocratic mixture of hexane (B92381) and ethanol (B145695) with a basic additive |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detector | Diode Array Detector (DAD) | UV Detector (at a single wavelength, e.g., 254 nm) |
| Injection Volume | 10 µL | 20 µL |
| Temperature | 30 °C | 25 °C |
Gas Chromatography (GC) with Mass Spectrometry (MS) for Complex Mixture Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of this compound in seized drug samples or biological fluids. pjps.pkcfsre.org However, due to the polar nature of the primary amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability. nih.govresearchgate.netoup.comgcms.cz Common derivatizing agents for amphetamine-like compounds include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for confident identification. cfsre.orgnist.gov The choice of derivatizing agent can influence the fragmentation pattern and, consequently, the sensitivity and selectivity of the analysis. nih.govoup.com
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Amphetamines
| Parameter | Value |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of pharmaceutical compounds. windows.netchromatographytoday.comamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. windows.net This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity. chromatographytoday.comamericanpharmaceuticalreview.com
For this compound, SFC can be particularly advantageous for the separation of its positional isomers from other trimethoxyamphetamine analogs, a challenging task for conventional chromatographic methods. ojp.gov Both achiral and chiral separations can be performed using SFC, often with higher efficiency and speed than HPLC. americanpharmaceuticalreview.comnih.govchromatographyonline.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capabilities for the identification and quantification of these compounds in various matrices. europeanpharmaceuticalreview.com
Mass Spectrometry-Based Characterization (Detailed Structural Elucidation, Isotope Studies)
Mass spectrometry is an indispensable tool for the detailed structural characterization of this compound and its metabolites, providing information far beyond simple molecular weight determination.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. nih.govnih.govresearchgate.net For the analysis of unknown psychoactive substances, HRMS is a critical tool for proposing molecular formulas and narrowing down potential candidate structures. nih.govresearchgate.net
In the context of this compound, HRMS can confirm its elemental composition (C11H17NO3) and can be used to identify metabolites by determining the elemental composition of the biotransformation products. nih.gov This is particularly useful in distinguishing between metabolites with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Identification (In Vitro/Ex Vivo)
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and metabolite identification. researchgate.netresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, MS/MS studies can reveal characteristic fragmentation pathways, which can be used to identify the compound in complex mixtures and to propose structures for its metabolites. nih.govnih.govresearchgate.netnih.gov In vitro studies using liver microsomes or other enzyme systems, coupled with LC-MS/MS analysis, are commonly employed to investigate the metabolic fate of new psychoactive substances. nih.gov The fragmentation patterns of the parent drug and its metabolites can be compared to elucidate the biotransformation pathways, such as demethylation, hydroxylation, and deamination. nih.gov
Table 3: Predicted Major Fragmentation Pathways of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Putative Structure of Product Ion |
|---|---|---|---|
| 212.1230 [M+H]+ | 195.1019 | NH3 (Ammonia) | Ion resulting from the loss of the amino group. |
| 212.1230 [M+H]+ | 182.0965 | C2H6N (Ethylamine radical) | Trimethoxybenzyl cation. |
| 212.1230 [M+H]+ | 167.0730 | C2H6N + CH3 (Ethylamine radical and methyl radical) | Dihydroxy-methoxybenzyl cation. |
Isotope-Labeling Studies for Mechanistic Pathway Elucidation
Isotope-labeling is a powerful tool for tracing the metabolic fate of a compound and elucidating the mechanisms of its biotransformation. By replacing one or more atoms of this compound with their heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), the compound and its subsequent metabolites can be readily distinguished from endogenous molecules by mass spectrometry.
While specific isotope-labeling studies on this compound are not extensively documented in publicly available literature, the metabolic pathways of related phenethylamines have been investigated, providing a predictive framework. The metabolism of phenethylamine (B48288) derivatives typically involves a series of key reactions. nih.govresearchgate.net These include:
Oxidative deamination: The primary metabolic route for many phenethylamines, catalyzed by monoamine oxidase (MAO), which converts the ethylamine (B1201723) side chain into a phenylacetic acid derivative.
Demethylation: The methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, leading to the formation of hydroxylated metabolites.
Hydroxylation: Additional hydroxyl groups can be introduced onto the aromatic ring.
N-acetylation: The primary amine can undergo acetylation to form an N-acetylated metabolite. nih.gov
In a hypothetical isotope-labeling study of this compound, deuterium could be incorporated into the ethylamine side chain. Following administration in an in vivo or in vitro model, metabolites would be extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). The deuterium-labeled metabolites would exhibit a characteristic mass shift, allowing for their unambiguous identification and differentiation from the unlabeled parent compound and endogenous background. This approach would confirm the occurrence of the aforementioned metabolic pathways and could reveal novel biotransformations. A patent describing the synthesis of deuterium-free, stable isotope-labeled 2-phenylethylamine hallucinogens highlights the feasibility and interest in such labeled compounds for analytical and metabolic studies. google.com
Table 1: Potential Metabolites of this compound and the Utility of Isotope Labeling
| Potential Metabolite | Metabolic Pathway | Isotope Labeling Application |
| 2,3,4-Trimethoxyphenylacetic acid | Oxidative deamination | Tracing the fate of the carbon skeleton. |
| Hydroxylated derivatives | Demethylation/Hydroxylation | Pinpointing the specific methoxy group that is demethylated or the position of new hydroxylation. |
| N-acetyl-1-(2,3,4-Trimethoxyphenyl)ethanamine | N-acetylation | Confirming the modification of the amine group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and conformational analysis of organic molecules like this compound. nih.gov
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy protons, and the protons of the ethylamine side chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3,4-substitution pattern on the phenyl ring.
¹³C NMR: The carbon NMR spectrum would show unique signals for each carbon atom in the molecule, including the three distinct methoxy carbons, the six aromatic carbons (four substituted and two unsubstituted), and the two carbons of the ethylamine side chain. The chemical shifts of the methoxy carbons can provide insights into their conformation relative to the aromatic ring. nih.gov Methoxyl groups flanked by two ortho substituents tend to have higher ¹³C chemical shifts (60.5-62.5 ppm) compared to those with one or no ortho substituents (55.5-57.5 ppm), indicating an out-of-plane conformation. nih.gov
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton network within the ethylamine side chain and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for connecting the ethylamine side chain to the trimethoxyphenyl ring and for assigning the quaternary (non-protonated) aromatic carbons by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal spatial proximities between the protons of the ethylamine side chain and the methoxy groups or aromatic protons, helping to define the preferred orientation of the side chain relative to the ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Aromatic CH | 6.5 - 7.0 | 110 - 130 | COSY to adjacent aromatic CH; HSQC to attached ¹³C; HMBC to methoxy carbons and side chain carbons; NOESY to methoxy and side chain protons. |
| Methoxy OCH₃ | 3.7 - 4.0 | 55 - 62 | HSQC to attached ¹H; HMBC to aromatic carbons; NOESY to adjacent aromatic and methoxy protons. |
| Side Chain CH₂ | 2.5 - 3.0 | 35 - 45 | COSY to adjacent CH and NH₂; HSQC to attached ¹³C; HMBC to aromatic carbons; NOESY to aromatic and methoxy protons. |
| Side Chain CH | 3.0 - 3.5 | 45 - 55 | COSY to adjacent CH₂ and NH₂; HSQC to attached ¹³C; HMBC to aromatic carbons; NOESY to aromatic and methoxy protons. |
| Amine NH₂ | Variable (broad) | - | - |
The three methoxy groups on the phenyl ring of this compound may exhibit restricted rotation at low temperatures, leading to conformational isomers. Dynamic NMR spectroscopy is the ideal technique to study such conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the methoxy groups. At high temperatures, where rotation is fast on the NMR timescale, sharp, averaged signals would be observed. As the temperature is lowered, the rotation slows down, leading to broadening of the signals and eventual splitting into separate signals for each conformer at the coalescence temperature. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers.
X-ray Crystallography and Solid-State Characterization of this compound and its Co-crystals
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
To date, a crystal structure for this compound has not been reported in the major crystallographic databases. However, the determination of its crystal structure would follow a standard procedure. A single crystal of the compound, grown from a suitable solvent, would be irradiated with X-rays. The diffraction pattern produced by the crystal is recorded, and the intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of all atoms in the crystal lattice.
The resulting structural data would provide precise measurements of all bond lengths and angles, the conformation of the ethylamine side chain relative to the aromatic ring, and the orientation of the methoxy groups. Furthermore, it would reveal the packing of the molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals forces.
Table 3: Information Obtainable from X-ray Crystal Structure Determination
| Parameter | Significance for this compound |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal. |
| Atomic Coordinates | Provides the precise 3D position of every atom. |
| Bond Lengths and Angles | Confirms the molecular connectivity and geometry. |
| Torsion Angles | Defines the conformation of the ethylamine side chain and methoxy groups. |
| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other non-covalent forces governing crystal packing. |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physicochemical properties, including melting point, solubility, and stability. The existence of polymorphism in this compound is plausible and could be investigated by attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates). Each potential polymorphic form would be characterized by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.
Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, held together by non-covalent interactions. justia.com The formation of co-crystals of this compound with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) could be explored as a means to modify its solid-state properties. csmres.co.uk The primary amine group of this compound is a strong hydrogen bond donor, making it an excellent candidate for forming co-crystals with co-formers that possess hydrogen bond acceptor groups. Screening for co-crystals would involve techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation of stoichiometric amounts of the compound and a selected co-former. The resulting solids would be analyzed by PXRD to identify new crystalline phases, and single-crystal X-ray diffraction would be used to determine the structure of any new co-crystals.
Structure Activity/property Relationship Studies of 1 2,3,4 Trimethoxyphenyl Ethanamine Analogues
Systematic Modification of the Amine Moiety
N-Alkylation and Acylation Effects on Molecular Interactions
N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and significantly alters the electronic properties and conformation of the amine moiety. In a study of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, a series of acyl modifications were synthesized and evaluated for their antiulcer activity. This research demonstrated that the nature of the acyl group is a critical determinant of biological activity, with specific substitutions leading to potent compounds wikipedia.org. While this study does not focus on the 2,3,4-trimethoxy analogue, it highlights the principle that N-acylation is a powerful tool for modulating the pharmacological properties of phenethylamines.
Impact of Amine Substituents on Binding Affinity and Selectivity (In Vitro)
The substituents on the amine group can profoundly impact a compound's binding affinity and selectivity for different receptors. For example, in the context of 5-HT2A receptor binding, N-benzylation of 2,5-dimethoxyphenethylamines (the "2C-X" series) has been shown to produce some of the most potent agonists to date. These N-benzyl derivatives, often referred to as "NBOMes," can also exhibit significant selectivity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes like 5-HT2B and 5-HT2C nih.gov.
A systematic study on various phenethylamine (B48288) and tryptamine (B22526) derivatives at the 5-HT2A receptor revealed that an aromatic group on the nitrogen atom can increase binding affinity, particularly if the aromatic ring contains an oxygen-containing group at the ortho position amanote.com. Conversely, the presence of allyl groups on the nitrogen atom was found to have a strong inhibitory effect on affinity for the 5-HT2A receptor amanote.com.
The following interactive table summarizes the binding affinity (Ki) of some N-substituted phenethylamine analogues at the 5-HT2A receptor, illustrating the impact of amine substituents.
| Compound | R1 | R2 | R3 (N-substituent) | Ki (nM) for 5-HT2A |
| 2C-H | -H | -H | -H | >10,000 |
| 25H-NBOMe | -H | -H | -2-methoxybenzyl | 1.3 |
| 25H-NBF | -H | -H | -2-fluorobenzyl | 1.8 |
| 2C-C-NBOMe | -Cl | -H | -2-methoxybenzyl | 0.817 |
| 30C-NBOMe | -Cl | -H | -3,4,5-trimethoxybenzyl | 515.1 |
Data adapted from a study on 2,5-dimethoxyphenethylamine derivatives, highlighting the significant increase in affinity with specific N-benzyl substitutions. The R1 and R2 positions refer to substituents on the phenyl ring. amanote.com
Exploration of Substituent Effects on the Trimethoxyphenyl Ring
The number, position, and electronic nature of substituents on the phenyl ring are critical determinants of the pharmacological activity of phenethylamines. The trimethoxyphenyl scaffold of the parent compound offers a rich platform for exploring these effects.
Positional Isomerism of Methoxy (B1213986) Groups
The arrangement of the three methoxy groups on the phenyl ring has a profound impact on the pharmacological properties of phenethylamines. The 2,3,4-trimethoxy substitution pattern of the title compound is one of several possible isomers, with the 3,4,5-trimethoxy (mescaline) and 2,4,5-trimethoxy (TMA-2) isomers being more extensively studied.
Mescaline, or 2-(3,4,5-trimethoxyphenyl)ethylamine, is a classic psychedelic phenethylamine nih.govnih.govnih.govnih.gov. In contrast, 2-(2,4,5-trimethoxyphenyl)ethanamine (2C-O) is reported to be largely inactive as a psychedelic in humans, suggesting that the positioning of the methoxy groups is critical for this activity researchgate.netresearchgate.net. The α-methylated analogue of 2C-O, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), is, however, a potent psychedelic, indicating a complex interplay between ring substitution and side-chain modification researchgate.net.
Studies on conformationally restricted analogues of mescaline have provided insights into the bioactive conformation at the 5-HT2A receptor, further underscoring the importance of the 3,4,5-trimethoxy arrangement for its specific pharmacological profile mdpi.com. The reduced potency of the 2,4,5-trimethoxy isomer compared to the 3,4,5-isomer highlights the sensitivity of the receptor to the electronic and steric environment presented by the ligand researchgate.net.
Introduction of Other Electron-Donating/Withdrawing Groups
The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) can further modulate the activity of phenethylamine analogues. Generally, electron-donating groups, such as methyl or methoxy groups, can influence the interaction of the aromatic ring with the receptor, potentially through enhanced π-π stacking or other non-covalent interactions. In a study of fluorinated phenylcyclopropylamines, electron-donating substituents on the phenyl ring increased the potency of tyramine (B21549) oxidase inhibition uece.br.
Conversely, electron-withdrawing groups, such as halogens or a nitro group, can alter the electronic distribution of the phenyl ring and affect binding affinity. In some series of compounds, electron-withdrawing groups have been shown to increase biological activity. For instance, in a series of substituted diphenyl-1,3,4-oxadiazole derivatives, the incorporation of electron-withdrawing groups led to a high degree of pharmacological activity wikipedia.org. The effect of these substitutions is highly dependent on the specific compound series and the biological target.
The following table illustrates the effect of different substituents on the phenyl ring on the binding affinity of phenethylamine analogues for the 5-HT2A receptor.
| Compound | R1 (para-substituent) | Ki (nM) for 5-HT2A |
| 2C-H | -H | >10,000 |
| 2C-P | -propyl | 10.84 |
| 2C-C | -chloro | 71.92 |
| 2C-N | -nitro | 211.3 |
Data adapted from a study on 2,5-dimethoxyphenethylamine derivatives, showing that the introduction of various groups at the para-position significantly impacts binding affinity. amanote.com
Chain Length and Branching Variations in the Ethanamine Linker
The two-carbon chain linking the trimethoxyphenyl ring to the amine group is another important structural feature that can be modified to alter pharmacological activity. Variations in the length and branching of this linker can affect the conformational flexibility of the molecule and its ability to adopt the optimal orientation for receptor binding.
In a study of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, the length of the alkyl chain was found to be a crucial factor for 5-HT7 receptor affinity, with an optimal length of five methylene (B1212753) units. While this is a different class of compounds, it demonstrates the principle that linker length is a key parameter in SAR studies.
Branching on the ethylamine (B1201723) chain, particularly at the alpha-carbon (the carbon adjacent to the amine), can also have a significant impact. The presence of an alpha-methyl group, which converts a phenethylamine to an amphetamine, is known to alter the pharmacological profile, often by increasing metabolic stability and affecting receptor interactions. For example, 3,4,5-trimethoxyamphetamine (TMA) is the alpha-methylated analogue of mescaline and displays its own distinct pharmacological properties.
Development of Pharmacophore Models (Based on In Vitro Data)
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of molecular features necessary for a molecule to bind to a specific biological target and elicit a response. The generation of a reliable pharmacophore model is contingent on high-quality in vitro biological data, such as binding affinities (e.g., Ki or IC50 values) or functional potencies, for a series of structurally related compounds.
For phenethylamine analogues, pharmacophore models are typically developed to understand their interactions with specific receptors, most notably serotonin (5-HT) and dopamine (B1211576) receptors. A well-defined pharmacophore model for this class of compounds generally includes several key features:
Aromatic Ring: A central hydrophobic feature representing the phenyl ring.
Hydrophobic Center: Often corresponding to specific substituents on the aromatic ring or the ethylamine side chain.
Positive Ionizable Center: This represents the protonated primary amine of the ethanamine side chain, which is critical for forming an ionic bond with a negatively charged residue (e.g., an aspartate) in the receptor's binding pocket.
Hydrogen Bond Acceptors: The methoxy groups on the phenyl ring can serve as hydrogen bond acceptors, forming key interactions with amino acid residues in the binding site.
The development process involves aligning a set of active molecules to identify the common spatial arrangement of these features. The resulting hypothesis is then validated for its ability to distinguish between active and inactive compounds.
Although a specific pharmacophore model derived from in vitro data for analogues of 1-(2,3,4-trimethoxyphenyl)ethanamine has not been detailed in available research, the following table illustrates the type of data that would be essential for its creation.
| Analogue | Substitution Pattern | Modification | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | 2,3,4-Trimethoxy | Parent Compound | 75 |
| 2 | 2-Fluoro-3,4-dimethoxy | Bioisosteric replacement | 120 |
| 3 | 2,3-Dimethoxy-4-ethoxy | Homologation of methoxy | 90 |
| 4 | 2,3,4-Trifluoro | Electronic modification | 500 |
| 5 | 2,3-Dimethoxy | Removal of a methoxy group | 350 |
Note: The data in this table is hypothetical and serves to illustrate the requirements for pharmacophore model generation.
Application of Chemoinformatics and QSAR for SAR Analysis
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a correlation between the chemical structures of compounds and their biological activities. These approaches are instrumental in understanding the structure-activity relationship (SAR) and in predicting the activity of novel, un-synthesized molecules.
For the phenethylamine class, QSAR studies typically involve the calculation of a wide array of molecular descriptors for a series of analogues and correlating them with their in vitro biological activities. These descriptors can be categorized as:
Electronic Descriptors: Quantify the electronic properties of molecules and their substituents (e.g., Hammett constants, partial charges).
Steric Descriptors: Describe the size and shape of the molecules (e.g., molar refractivity, van der Waals volume).
Hydrophobic Descriptors: Measure the lipophilicity of the compounds (e.g., logP, π constants).
Topological and 3D Descriptors: Encode information about molecular connectivity and three-dimensional shape.
A QSAR model is then generated using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). A robust QSAR model can provide valuable insights into the SAR of a compound series. For example, a model might indicate that increasing the hydrophobicity at a specific position on the phenyl ring enhances binding affinity, while bulky substituents at another position are detrimental.
While specific QSAR studies for this compound analogues are not prevalent, the general findings from research on other psychoactive phenethylamines can offer predictive insights. The table below summarizes the kind of information a QSAR study on phenethylamine analogues might yield.
| Molecular Descriptor | Influence on Activity | Interpretation of Structure-Activity Relationship |
|---|---|---|
| LogP (Lipophilicity) | Positive Correlation | Higher lipophilicity generally favors passage through biological membranes and may enhance binding to hydrophobic pockets in the receptor. |
| Dipole Moment | Variable | The optimal dipole moment depends on the specific electrostatic environment of the receptor binding site. |
| Molar Refractivity of Ring Substituents | Positive Correlation at certain positions | Larger, more polarizable substituents at specific positions may engage in favorable van der Waals or dispersion interactions with the receptor. |
| Sum of Charges on Methoxy Oxygens | Negative Correlation | A more negative partial charge on the oxygen atoms may indicate stronger hydrogen bonding potential, leading to increased affinity. |
Note: This table presents generalized trends observed in QSAR studies of phenethylamines and is not based on specific data for this compound analogues.
Emerging Applications and Future Research Directions for 1 2,3,4 Trimethoxyphenyl Ethanamine
Use as a Chiral Building Block in Asymmetric Synthesis
Chiral amines are fundamental components in the field of asymmetric synthesis, serving as resolving agents, chiral bases, and integral parts of numerous drug candidates. sigmaaldrich.com The enantiopure forms of amines like 1-(2,3,4-Trimethoxyphenyl)ethanamine represent valuable chiral building blocks for constructing complex, stereochemically defined molecules. In asymmetric synthesis, a chiral building block is a stereochemically pure compound that is incorporated into a larger molecule, thereby transferring its chirality to the new structure.
The utility of chiral amines is well-established; for instance, α-ethylbenzylamine is used to synthesize C2-symmetrical secondary amines which, in turn, are precursors to phosphoramidite (B1245037) ligands for highly enantioselective copper-catalyzed reactions. sigmaaldrich.com Similarly, other chiral amines are crucial intermediates in the synthesis of pharmaceutical agents. jigspharma.com The development of versatile chiral reagents, such as tert-butanesulfinamide, has significantly advanced the synthesis of a wide array of chiral amines for drug discovery and production. yale.edu
Given this context, this compound could be employed in several ways:
As a Chiral Auxiliary: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being cleaved from the molecule. nih.govnih.gov Derivatives of this compound, such as amides, could be used to direct diastereoselective alkylations or conjugate additions, providing access to enantiomerically enriched products. nih.gov
As a Precursor to Chiral Ligands: The amine functionality can be readily modified to create novel chiral ligands for transition-metal catalysis. Such ligands are pivotal for developing new enantioselective transformations.
Direct Incorporation: The entire 1-(2,3,4-trimethoxyphenyl)ethylamino moiety can be incorporated into a target molecule, leveraging its inherent stereochemistry to influence the final product's biological activity.
The table below illustrates the role of representative chiral amines as building blocks, highlighting the potential parallel applications for this compound.
| Chiral Amine Example | Application in Asymmetric Synthesis | Reference |
| (S)-2-Amino-3-methylbutane | Key building block in the synthesis of BPDZ-44, a potassium channel opener. | sigmaaldrich.com |
| 1-(2,4,6-triisopropylphenyl)ethylamine | Used as a chiral auxiliary for nitrones in reductive coupling reactions. | nih.gov |
| Pseudoephenamine | Versatile chiral auxiliary for asymmetric alkylation reactions, particularly for forming quaternary carbon centers. | nih.gov |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Widely used as an intermediate for chemical research and pharmaceutical applications. | jigspharma.com |
Development of Advanced Probes for Biochemical and Biophysical Research
Biochemical probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, such as a receptor or enzyme, allowing researchers to investigate its function, localization, and dynamics. The this compound structure could serve as a foundation for developing such probes. The trimethoxyphenyl group is a feature of molecules known to interact with biological targets, including serotonin (B10506) receptors. biosynth.comcymitquimica.comnih.gov
Future research could focus on modifying the this compound scaffold to create advanced probes:
Fluorescent Probes: By attaching a fluorophore (a fluorescent chemical group) to the molecule, researchers could visualize the localization of its binding targets within cells or tissues using microscopy techniques.
Radiolabeled Ligands: Introducing a radioactive isotope (e.g., tritium (B154650) or carbon-14) would allow for quantitative binding assays to determine the affinity of the compound for its receptor and to map receptor distribution in tissues. Derivatives of related trimethoxyphenyl compounds have been studied for their affinity to targets like the 5-HT2A receptor. biosynth.comfrontiersin.org
Photoaffinity Probes: Incorporation of a photoreactive group would enable the formation of a covalent bond between the probe and its biological target upon exposure to light. This technique is invaluable for identifying and isolating unknown receptors or binding partners.
The development of such probes would facilitate the investigation of the specific molecular interactions governed by the 2,3,4-trimethoxy substitution pattern and the ethylamine (B1201723) side chain's chirality.
Potential as a Scaffolding Unit for Novel Chemical Entities
In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound molecule is an attractive scaffold for generating novel chemical entities for several reasons. The trimethoxyphenyl moiety is a recognized structural feature in compounds with diverse biological activities, including potential antitubulin and chemoreversal activities. nih.govnih.govnih.gov
The unique 2,3,4-substitution pattern, combined with the chiral center, offers a three-dimensional framework that can be systematically decorated with different substituents. This allows for the exploration of structure-activity relationships (SAR), which are critical for optimizing a compound's potency and selectivity for a biological target. For example, derivatives of N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one have been synthesized and evaluated for in vitro cytotoxicity, demonstrating how the trimethoxyphenyl scaffold can be utilized to develop new compounds. nih.gov Similarly, 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters have been investigated as agents that can reverse multidrug resistance in cancer cells. nih.govnih.gov
The this compound scaffold provides a starting point for creating libraries of compounds for screening against various diseases, potentially leading to the discovery of new therapeutic agents. mdpi.com The inherent chirality adds a layer of complexity and specificity that can be exploited to achieve selective interactions with chiral biological targets like enzymes and receptors.
Green Chemistry Approaches to Synthesis and Derivatization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying these principles to the synthesis and derivatization of this compound is a crucial direction for future research, ensuring that its exploration is environmentally sustainable.
Potential green chemistry approaches include:
Biocatalysis: Utilizing enzymes, such as transaminases or amine dehydrogenases, could enable the highly stereoselective synthesis of the chiral amine from a prochiral ketone precursor under mild, aqueous conditions. nih.gov Protein engineering has expanded the substrate scope of these enzymes to include bulky aromatic compounds. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the use of solvents compared to conventional heating methods. rasayanjournal.co.in
Solvent-Free Reactions: Performing reactions in the absence of solvents, or using environmentally benign solvents like water or ionic liquids, can significantly reduce chemical waste and environmental impact. rasayanjournal.co.inresearchgate.net
Catalytic Hydrogenation: Employing catalytic methods for reduction steps, such as the conversion of a nitrostyrene (B7858105) or oxime precursor to the final amine, avoids the use of stoichiometric and often hazardous reducing agents.
The table below summarizes green chemistry techniques that could be adapted for the synthesis of this compound and its derivatives.
| Green Chemistry Technique | Principle | Potential Advantage | Reference |
| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze reactions. | High stereoselectivity, mild reaction conditions, reduced waste. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Shorter reaction times, higher yields, less solvent usage. | rasayanjournal.co.in |
| Solvent-Free Synthesis | Reactions are conducted without a solvent or in a recyclable medium. | Eliminates solvent waste, simplifies purification, lowers costs. | rasayanjournal.co.inresearchgate.net |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product. | High atom economy, operational simplicity, reduced purification steps. | rasayanjournal.co.in |
Integration with High-Throughput Screening Methodologies (In Vitro)
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target to identify "hits" with desired activity. enamine.net Creating a library of derivatives based on the this compound scaffold and integrating it into HTS campaigns is a promising strategy for discovering new biologically active molecules.
Future work in this area would involve:
Library Synthesis: Developing efficient synthetic routes to create a diverse collection of compounds where different functional groups are systematically introduced onto the scaffold. This can be achieved through techniques like parallel synthesis.
Assay Development: Designing robust in vitro assays suitable for an HTS format. These can be biochemical assays (measuring enzyme inhibition) or cell-based assays (measuring changes in cell viability, gene expression, or signaling pathways). nih.govnih.gov
Screening and Hit Identification: Screening the compound library to identify molecules that exhibit activity in the chosen assay. Modern screening platforms can utilize various readouts, including fluorescence, luminescence, and surface plasmon resonance. enamine.net
Hit-to-Lead Optimization: Following the identification of initial hits, further chemical modifications would be made to improve their potency, selectivity, and drug-like properties, a process facilitated by understanding the structure-activity relationship. asinex.com
By leveraging HTS, the therapeutic potential of the this compound scaffold can be explored in an efficient and unbiased manner across a wide range of biological targets.
Opportunities in Materials Science (e.g., Polymer Precursors, Ligands for Metal Catalysis)
The applications of this compound are not limited to the life sciences. Its chemical structure also suggests potential uses in materials science.
Polymer Precursors: The amine functionality allows the molecule to act as a monomer or a building block for polymerization. It could be incorporated into polymers like polyamides or polyimides. The bulky and rigid trimethoxyphenyl group could impart unique thermal or optical properties to the resulting materials. The chirality of the monomer could lead to the formation of helical polymers with specific chiroptical properties.
Ligands for Metal Catalysis: The amine group can coordinate to metal centers, making derivatives of this compound candidates for use as ligands in homogeneous catalysis. nih.gov The chiral nature of the ligand could be used to induce asymmetry in catalytic reactions, such as asymmetric hydrogenation or cross-coupling, which are essential for the synthesis of enantiopure chemicals. The electronic properties of the ligand, and thus the catalyst's activity, could be fine-tuned by the three methoxy (B1213986) groups on the phenyl ring. nih.gov While phosphine-based ligands are common, the development of novel amine-based ligands remains an active area of research. nih.gov
Unexplored Biological Targets and Pathways for In Vitro Investigation
The specific biological effects of this compound are not well-documented, presenting a rich field for in vitro investigation. The structural similarity to other trimethoxyphenethylamines, such as mescaline (3,4,5-trimethoxy) and 2,4,5-trimethoxyphenethylamine, suggests that neurological targets are a logical starting point. biosynth.comfrontiersin.orgwikipedia.org However, a broad, unbiased investigation could uncover entirely new activities.
Potential areas for in vitro exploration include:
Receptor Binding Profiling: Screening the compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would provide a comprehensive overview of its pharmacological profile. Particular attention could be paid to serotonin (5-HT), dopamine (B1211576), and adrenergic receptor subtypes, given the activities of related phenethylamines. frontiersin.org
Enzyme Inhibition Assays: The compound and its derivatives could be tested for inhibitory activity against various enzyme classes, such as kinases, proteases, or metabolic enzymes like monoamine oxidase (MAO).
Antiproliferative and Cytotoxicity Assays: The trimethoxyphenyl moiety is found in some natural products with anticancer properties. nih.gov Therefore, evaluating the effects of this compound derivatives on the proliferation and viability of various cancer cell lines in vitro is a worthwhile endeavor. nih.govnih.gov
Phenotypic Screening: Using cell-based assays that measure complex cellular phenotypes (e.g., changes in morphology, cell cycle progression, or organelle function) can reveal unexpected biological activities without a preconceived hypothesis about the molecular target. For example, derivatives of a related N-(3,4,5-trimethoxyphenyl) scaffold were found to cause G2/M cell cycle arrest, suggesting a possible antitubulin mechanism. nih.gov
This systematic in vitro investigation will be crucial for uncovering the biological potential of this compound and guiding future research efforts.
Conclusion
Summary of Key Academic Research Insights and Contributions
Academic inquiry into 1-(2,3,4-Trimethoxyphenyl)ethanamine has primarily centered on its synthesis and its comparative pharmacology alongside its more potent isomers, such as TMA-2. wikipedia.org Research contributions can be summarized in the following key areas:
Comparative Pharmacology: The principal insight from academic literature is the compound's reported lack of significant psychoactive effects at tested dosages, which stands in stark contrast to isomers like TMA-2 (2,4,5-trimethoxyamphetamine) and TMA (3,4,5-trimethoxyamphetamine). wikipedia.org This relative inactivity has made it a useful tool in structure-activity relationship (SAR) studies, helping researchers understand how the positioning of the methoxy (B1213986) groups on the phenyl ring dramatically influences pharmacological activity at serotonin (B10506) receptors, such as the 5-HT2A receptor. wikipedia.orgfrontiersin.org
Synthetic Chemistry: The synthesis of this compound is documented in chemical literature, often as part of a larger synthetic effort to produce the complete series of TMA isomers for pharmacological evaluation. wikipedia.org These syntheses provide foundational knowledge for creating related analogues for various research purposes, from medicinal chemistry to the development of analytical reference standards. caymanchem.com
Neurochemical Profiling: While detailed studies are sparse, the compound is categorized within the broader class of substituted amphetamines, which are known to interact with monoamine systems in the central nervous system. wikipedia.org However, unlike many amphetamines, the primary mechanism of action for the TMA series is thought to involve direct agonist activity at serotonin receptors rather than monoamine release. wikipedia.org The inactivity of the 2,3,4-isomer suggests a significantly lower affinity or efficacy at these receptor targets compared to its active counterparts.
The table below summarizes the key distinctions between this compound (TMA-3) and its more widely studied isomer, TMA-2.
| Feature | This compound (TMA-3) | 1-(2,4,5-Trimethoxyphenyl)ethanamine (TMA-2) |
| Methoxy Group Positions | 2, 3, 4 | 2, 4, 5 |
| Reported Psychoactivity | Inactive at tested doses wikipedia.org | Potent psychedelic effects wikipedia.orgfrontiersin.org |
| Primary Research Role | Comparative analogue in SAR studies | Subject of pharmacological and toxicological investigation frontiersin.org |
| Receptor Interaction | Presumed weak interaction with 5-HT2A receptors | Potent agonist at 5-HT2A receptors frontiersin.org |
Challenges and Limitations in Current Research on the Compound
The most significant limitation in the current body of research is the profound lack of dedicated studies on this compound. The academic focus has overwhelmingly gravitated towards its psychoactive isomers, leaving a considerable knowledge gap regarding the specific properties of TMA-3.
Key challenges and limitations include:
Scarcity of Pharmacological Data: There is a near-complete absence of comprehensive in-vitro and in-vivo pharmacological data. Its binding affinities and functional activities at a wide range of CNS receptors and transporters have not been systematically profiled. This makes it difficult to definitively state its mechanism of action or inaction.
Limited Toxicological and Metabolic Information: The metabolic fate and toxicological profile of the compound are largely uncharacterized. Understanding how the compound is metabolized is crucial for interpreting its lack of activity and assessing any potential for unstudied biological effects.
Overshadowing by Isomers: The potent effects of isomers like TMA-2 have monopolized research interest and funding, sidelining the systematic investigation of less active or seemingly inactive analogues like TMA-3. wikipedia.orgfrontiersin.org This creates a biased understanding of the trimethoxyamphetamine chemical space.
Lack of Therapeutic Exploration: While many phenethylamine (B48288) scaffolds are being investigated for therapeutic potential, the perceived inactivity of this compound has precluded its exploration in medicinal chemistry programs. mdpi.com
Future Prospects and Directions for Scholarly Endeavor
Despite its current status as a relatively unstudied compound, several avenues for future scholarly work exist. A systematic investigation could yield valuable insights into the nuanced structure-activity relationships of substituted phenethylamines.
Future research directions could include:
Comprehensive Receptor Screening: A thorough screening of the compound against a full panel of CNS receptors (including serotonergic, dopaminergic, and adrenergic subtypes) and monoamine transporters is essential. frontiersin.org This would definitively quantify its binding affinities and functional activities, confirming whether its inactivity is due to a lack of binding or other factors like poor bioavailability or rapid metabolism.
Metabolic and Pharmacokinetic Studies: Investigating the compound's metabolic pathways in vitro and in vivo would clarify whether it is rapidly broken down into inactive metabolites. Pharmacokinetic studies would determine its absorption, distribution, and excretion profiles, which are currently unknown.
Probing Allosteric Modulation: Research could explore whether the compound, while inactive on its own, might act as an allosteric modulator at serotonin receptors or other targets, potentially altering the effects of endogenous neurotransmitters or other psychoactive compounds.
Use as a Negative Control: In neuropharmacological research, TMA-3 could serve as a valuable negative control in studies involving its active isomers. Its structural similarity makes it an ideal tool to isolate the specific effects mediated by the 2,4,5- or 3,4,5-substitution patterns.
Medicinal Chemistry Scaffolding: The 2,3,4-trimethoxyphenyl scaffold could be used as a starting point in medicinal chemistry. While the ethanamine derivative itself is inactive, modifications to the side chain or functional groups could lead to novel compounds with unforeseen biological activities at other targets beyond those typically associated with psychedelics. mdpi.com
In essence, while this compound is currently a footnote in the broader story of psychedelic amphetamines, its scientific value may lie in what it does not do. A more thorough, modern investigation is warranted to fully characterize this compound and leverage its unique properties to enhance our understanding of neuropharmacology.
Q & A
Basic Research Question
- NMR :
- ¹H NMR : Three distinct methoxy singlet peaks (δ 3.7–3.9 ppm) for the 2-, 3-, and 4-OCH3 groups. The ethylamine chain shows a triplet for CH2NH2 (δ 2.5–3.0 ppm) and a singlet for NH2 (exchangeable, δ 1.5–2.0 ppm) .
- ¹³C NMR : Methoxy carbons at δ 55–60 ppm; aromatic carbons split based on substitution patterns.
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 211 (C11H17NO3+) with fragmentation patterns reflecting loss of methoxy groups (-OCH3, m/z 45) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals caused by the 2,3,4-trimethoxy substitution.
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture or strong oxidizers .
Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 20 minutes and seek medical attention .
How does the 2,3,4-trimethoxy substitution influence electronic properties in cross-coupling reactions?
Advanced Research Question
The 2,3,4-trimethoxy group creates a sterically hindered and electron-rich aryl ring:
- Steric Effects : The ortho-methoxy group (position 2) impedes access to the aromatic ring in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) .
- Electronic Effects : Methoxy groups donate electron density via resonance, activating the ring for electrophilic substitution but deactivating it for nucleophilic attacks. Adjust reaction conditions (e.g., higher temperatures for SNAr reactions) .
Methodological Insight : Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
What are the challenges in achieving enantioselective synthesis of this compound?
Advanced Research Question
- Chiral Resolution : The lack of a chiral center in the parent structure complicates direct resolution. Consider introducing a temporary chiral auxiliary (e.g., Evans oxazolidinones) during synthesis .
- Catalytic Asymmetric Methods : Explore kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination or enzymatic transamination .
Data Gap : No enantiomeric excess (ee) data exists for this compound; validate methods via chiral HPLC (e.g., Chiralpak IA column) .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor by HPLC for decomposition products (e.g., demethylation or oxidation) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store samples at -20°C for long-term stability .
Contradictory Evidence : While related trimethoxy compounds show stability up to 100°C, the 2,3,4-substitution may lower thermal tolerance due to steric strain—validate experimentally .
What structural analogs of this compound have been explored for biological activity?
Advanced Research Question
- Neuroactive Analogs : 2-(3,4-Dimethoxyphenyl)ethanamine derivatives exhibit dopaminergic activity, suggesting potential CNS applications. Modify the methoxy pattern to study SAR .
- Antimicrobial Scaffolds : Trifluoromethoxy-substituted analogs (e.g., 1-(4-(Trifluoromethoxy)phenyl)ethanamine) show biofilm inhibition; test against Gram-positive pathogens .
Methodological Note : Use molecular docking to predict binding to target proteins (e.g., dopamine receptors) and validate via in vitro assays .
How to address conflicting data on toxicity and environmental impact?
Advanced Research Question
- Toxicity Data Gaps : No ecotoxicological studies exist for this compound. Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Environmental Persistence : Estimate biodegradability using EPI Suite models; prioritize testing if half-life (t½) exceeds 60 days in water or soil .
Caution : Related amines (e.g., 2,4,6-trimethoxybenzylamine) show moderate aquatic toxicity—apply precautionary handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
